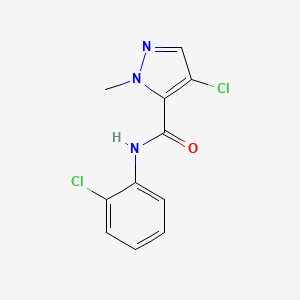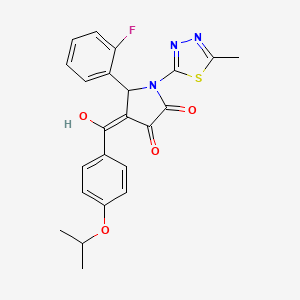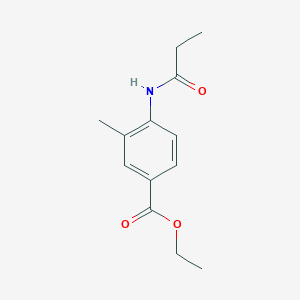
4-chloro-N-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CCPA and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
作用機序
The mechanism of action of CCPA involves its binding to the A1 adenosine receptor, which leads to the activation of various intracellular signaling pathways. This activation results in the inhibition of adenylate cyclase and the subsequent decrease in cAMP levels. The decrease in cAMP levels leads to the inhibition of protein kinase A, which ultimately results in the activation of various downstream effectors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide are primarily mediated through its binding to the A1 adenosine receptor. This binding leads to the activation of various intracellular signaling pathways, which ultimately results in the modulation of various cellular processes. The physiological effects of CCPA include the regulation of blood pressure, heart rate, and neurotransmitter release.
実験室実験の利点と制限
The advantages of using 4-chloro-N-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide in lab experiments include its high potency and selectivity towards the A1 adenosine receptor. This selectivity allows for the specific modulation of various cellular processes, making it a valuable tool for studying the role of the A1 adenosine receptor in various physiological processes. The limitations of using CCPA in lab experiments include its potential toxicity and the need for specialized equipment and expertise to handle the compound safely.
将来の方向性
The future directions for the study of 4-chloro-N-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide include the further exploration of its potential therapeutic applications in various fields, including neuroscience and cancer research. The development of more potent and selective analogs of CCPA may also lead to the discovery of novel therapeutic agents for various diseases. Additionally, the study of the mechanism of action of CCPA may provide insights into the role of the A1 adenosine receptor in various physiological processes.
合成法
The synthesis of 4-chloro-N-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide involves the reaction of 2-chlorobenzoyl chloride with 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid in the presence of a base. The resulting product is then purified and characterized using various analytical techniques. The synthesis of CCPA has been optimized to obtain high yields and purity, making it suitable for various scientific research applications.
科学的研究の応用
4-chloro-N-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and cancer research. This compound has been shown to have agonistic activity towards the A1 adenosine receptor, making it a potential therapeutic agent for various neurological disorders. CCPA has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.
特性
IUPAC Name |
4-chloro-N-(2-chlorophenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O/c1-16-10(8(13)6-14-16)11(17)15-9-5-3-2-4-7(9)12/h2-6H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQPYOQCWFIZQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-thiophenecarboxamide](/img/structure/B5330407.png)
![4-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-chloro-6-methoxyphenyl methanesulfonate](/img/structure/B5330409.png)
![1-[2-(4-methoxyphenyl)ethyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5330432.png)
![1-(3,4-dimethoxyphenyl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5330438.png)
![N~1~-({2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-D-valinamide](/img/structure/B5330443.png)


![4-{[1-(butylsulfonyl)-3-piperidinyl]carbonyl}morpholine](/img/structure/B5330466.png)
![N-bicyclo[2.2.1]hept-2-ylcyclopentanecarboxamide](/img/structure/B5330468.png)

![3-{[(4-methoxy-2-methylphenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5330473.png)
![2-[1-({6-[(diethylamino)methyl]pyrazolo[1,5-a]pyrimidin-3-yl}carbonyl)piperidin-4-yl]ethanol](/img/structure/B5330484.png)
![1-[3-fluoro-4-(4-morpholinyl)phenyl]-1-propanone](/img/structure/B5330495.png)
![3-{2-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5330503.png)